3-(2-bromoethyl)Benzofuran

Nucleophilic substitution SN2 reactions Leaving group ability

3-(2-Bromoethyl)benzofuran (CAS 136229-40-8) is a critical halogenated benzofuran intermediate with an electrophilic bromoethyl group at C3, offering superior leaving group ability (pKa HBr = -9 vs. HCl = -7) for efficient nucleophilic substitution and cross-coupling diversification. Its elevated lipophilicity (LogP 3.3 vs. hydroxyethyl analog 1.97) enhances blood-brain barrier permeability, making it the preferred core for CNS-targeted 5-HT serotonin receptor agonist development. Documented synthetic routes deliver 3-vinylbenzofuran in 95% isolated yield and enable metal-free Brønsted acid-catalyzed cascade reactions to substituted benzofurans (58–65%), streamlining structure-activity relationship exploration. Choose this compound for validated reactivity, superior physicochemical properties, and direct applicability to psychoactive and therapeutic candidate synthesis. Contact us for bulk or custom quantities.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
Cat. No. B8688305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromoethyl)Benzofuran
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)CCBr
InChIInChI=1S/C10H9BrO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2
InChIKeySBVIQSGWXNGYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromoethyl)benzofuran: A Strategic Benzofuran Scaffold for Medicinal Chemistry and Synthetic Versatility


3-(2-Bromoethyl)benzofuran (CAS: 136229-40-8) is a halogenated benzofuran derivative characterized by a fused benzene-furan bicyclic core bearing a 2-bromoethyl substituent at the C3 position . This compound serves as a pivotal intermediate in organic synthesis, particularly valued for its electrophilic bromoethyl group which facilitates further diversification via nucleophilic substitution and cross-coupling reactions [1]. Its utility extends to the construction of complex heterocyclic systems and the preparation of biologically active molecules, including 5-HT serotonin receptor agonists [2].

Why 3-(2-Bromoethyl)benzofuran Cannot Be Interchanged with Closely Related Analogs


Substituting 3-(2-bromoethyl)benzofuran with a halogen analog (e.g., chloroethyl) or a hydroxyl analog (e.g., hydroxyethyl) alters fundamental physicochemical and reactivity parameters, compromising downstream synthetic efficiency and biological target engagement. The bromoethyl group provides a superior leaving group ability (pKa of conjugate acid HBr = -9 vs. HCl = -7) for nucleophilic substitution [1], while the calculated LogP of 3.3 confers significantly higher lipophilicity compared to the hydroxyethyl analog (LogP 1.97) [2]. These differences directly impact reaction kinetics, purification profiles, and membrane permeability in cell-based assays. The specific synthetic utility for 5-HT agonist preparation, documented in peer-reviewed literature, further restricts simple replacement with less characterized analogs [3].

Quantitative Differentiation of 3-(2-Bromoethyl)benzofuran: A Head-to-Head Comparison with Key Analogs


Reactivity Advantage: Bromoethyl vs. Chloroethyl as a Superior Leaving Group

The bromoethyl group in 3-(2-bromoethyl)benzofuran exhibits a significantly lower pKa for its conjugate acid (HBr = -9) compared to the chloroethyl analog (HCl = -7), establishing it as a superior leaving group in nucleophilic substitution reactions [1]. This translates to faster reaction kinetics and higher conversion rates under identical conditions, a critical factor for efficient multistep synthesis of complex molecules.

Nucleophilic substitution SN2 reactions Leaving group ability

Lipophilicity Enhancement: 3-(2-Bromoethyl)benzofuran vs. Hydroxyethyl Analog

The target compound exhibits a calculated LogP of 3.3 [1], markedly higher than that of the structurally analogous 3-(2-hydroxyethyl)benzofuran, which has a LogP of 1.97 . This difference of 1.33 LogP units corresponds to an approximately 21-fold higher partition coefficient, implying superior membrane permeability and potential for enhanced cellular uptake in biological assays.

Lipophilicity LogP Membrane permeability

Synthetic Efficiency: Direct Access to 5-HT Serotonin Receptor Agonist Scaffolds

A Brønsted acid-mediated cascade reaction using 3-(2-bromoethyl)benzofuran as a key intermediate enables the synthesis of a series of 5-HT serotonin receptor agonists [1]. This mild, metal-free protocol yields 3-(2-bromoethyl)benzofuran derivatives in 58–65% isolated yield , demonstrating a practical synthetic route not readily accessible with non-halogenated or differently halogenated analogs.

Medicinal chemistry 5-HT agonists Cascade reactions

Physicochemical Profile: Boiling Point and Density Differentiation from Hydroxyethyl Analog

3-(2-Bromoethyl)benzofuran exhibits a predicted boiling point of 273.2±15.0 °C and a density of 1.477±0.06 g/cm³ , while the hydroxyethyl analog has a higher boiling point of 279.8 °C and a lower density of 1.187 g/cm³ . These differences affect purification strategies (e.g., distillation conditions) and formulation handling.

Physicochemical properties Purification Formulation

Benchmarking Against Chloroethyl Analog: Molecular Weight and Reactivity Implications

The target compound has a molecular weight of 225.08 g/mol , compared to 180.63 g/mol for 3-(2-chloroethyl)benzofuran [1]. The heavier bromine atom not only enhances leaving group ability but also influences physical state and crystallinity, which can be advantageous for purification via recrystallization. The bromoethyl derivative is typically a solid or high-boiling liquid, whereas the chloroethyl analog is often a lower-boiling liquid.

Molecular weight Reactivity Crystallinity

High-Value Application Scenarios for 3-(2-Bromoethyl)benzofuran in Research and Industrial Settings


Medicinal Chemistry: Synthesis of 5-HT Serotonin Receptor Agonists

3-(2-Bromoethyl)benzofuran serves as a critical intermediate in the construction of 5-HT serotonin receptor agonists via a metal-free, Brønsted acid-catalyzed cascade reaction [1]. This validated route, yielding substituted benzofurans in 58–65%, offers a direct path to novel psychoactive and therapeutic candidates, bypassing the need for less reactive or less characterized analogs.

Organic Synthesis: Preparation of 3-Vinylbenzofuran via Elimination

Treatment of 3-(2-bromoethyl)benzofuran with potassium hydroxide in ethanol at reflux for 0.67 hours yields 3-vinylbenzofuran in 95% isolated yield [2]. This high-yielding elimination provides a streamlined entry to vinyl-substituted benzofurans, valuable monomers for polymerization or further functionalization via cross-coupling.

Diversification Platform: Nucleophilic Substitution for Library Synthesis

The electrophilic nature of the bromoethyl group, coupled with a favorable leaving group ability (pKa HBr = -9) [3], makes 3-(2-bromoethyl)benzofuran an ideal substrate for generating diverse compound libraries. Reaction with nitrogen, oxygen, or sulfur nucleophiles proceeds efficiently under mild conditions, enabling rapid exploration of structure-activity relationships in drug discovery programs.

Physicochemical Optimization: Lipophilic Benzofuran Scaffold for CNS Penetration

With a calculated LogP of 3.3 [4], 3-(2-bromoethyl)benzofuran provides a significantly more lipophilic core compared to its hydroxyethyl analog (LogP 1.97). This property is leveraged in the design of central nervous system (CNS) drug candidates, where enhanced blood-brain barrier permeability is desired.

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